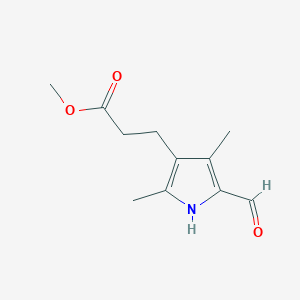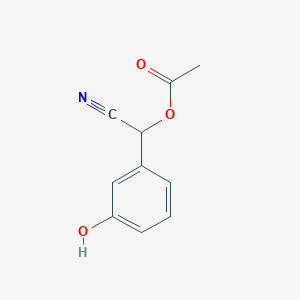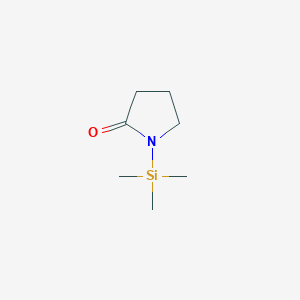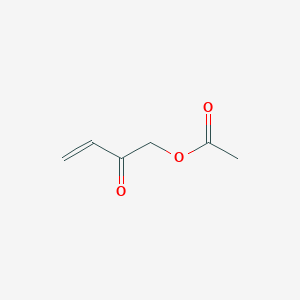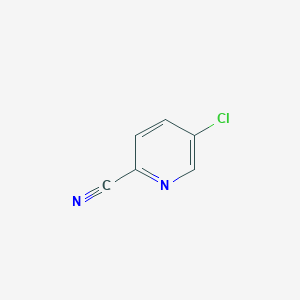
5-Cloro-2-cianopiridina
Descripción general
Descripción
5-Chloro-2-cyanopyridine (5-Cl-2-CN-Py) is an organic compound with the chemical formula C5H3ClN2. It is a colorless, odorless solid that has a melting point of 128°C. 5-Cl-2-CN-Py is often used as a reagent in organic synthesis and is a versatile starting material for a variety of different reactions. It is also used in the production of pharmaceuticals, pesticides, and other industrial chemicals.
Aplicaciones Científicas De Investigación
Síntesis Orgánica
“5-Cloro-2-cianopiridina” es un compuesto útil en la síntesis orgánica . Se puede utilizar como bloque de construcción en la síntesis de varios compuestos orgánicos debido a su reactividad.
Preparación de Cloruros de Arilo
Los cloruros de arilo son una clase importante de compuestos en la química orgánica. “this compound” pertenece a esta categoría y se puede utilizar en la investigación relacionada con la síntesis y aplicaciones de los cloruros de arilo .
Preparación de Carbonitrilos
Los carbonitrilos son compuestos orgánicos que contienen un grupo funcional ciano (-C≡N) unido a un átomo de carbono. “this compound” es un tipo de carbonitrilo y se puede utilizar en la investigación relacionada con la síntesis y aplicaciones de los carbonitrilos .
Intermediario en Reacciones Químicas
“this compound” puede actuar como intermedio en varias reacciones químicas. Por ejemplo, se puede utilizar en la preparación de “(6-cloro-3-piridil)metilamina”, “2-(N-metil-N-isopropilamino)-5-cianopiridina”, y "S-(5-ciano-2-piridil)tiouronio cloruro" .
Investigación en Química Heterocíclica
“this compound” es un compuesto heterocíclico, lo que significa que contiene átomos de al menos dos elementos diferentes en sus anillos. Los compuestos heterocíclicos son ampliamente estudiados en el campo de la química debido a sus diversas propiedades y aplicaciones. Este compuesto se puede utilizar en la investigación relacionada con la síntesis, propiedades y aplicaciones de compuestos heterocíclicos .
Mecanismo De Acción
Target of Action
5-Chloro-2-cyanopyridine is primarily targeted towards the respiratory system . It is considered hazardous and can cause respiratory irritation .
Mode of Action
It is known to cause skin irritation, serious eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled .
Biochemical Pathways
5-Chloro-2-cyanopyridine is used in the Suzuki–Miyaura coupling , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This process involves the oxidative addition of electrophilic organic groups, where palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Pharmacokinetics
It is known that the compound can cause harm if ingested, inhaled, or comes into contact with skin .
Result of Action
It is known to cause skin and eye irritation, and may cause respiratory irritation .
Action Environment
The action of 5-Chloro-2-cyanopyridine can be influenced by environmental factors. It should be handled in a well-ventilated area to avoid inhalation . Protective gloves, clothing, and eye protection should be worn to prevent skin and eye contact . The compound should be stored in a well-ventilated place with the container kept tightly closed .
Análisis Bioquímico
Biochemical Properties
It is known that this compound can participate in Suzuki–Miyaura cross-coupling reactions , which are widely used in the formation of carbon-carbon bonds . This suggests that 5-Chloro-2-cyanopyridine may interact with various enzymes and proteins involved in these reactions.
Cellular Effects
Safety data sheets indicate that it may cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled
Molecular Mechanism
In Suzuki–Miyaura cross-coupling reactions, it is known that oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . This suggests that 5-Chloro-2-cyanopyridine may exert its effects at the molecular level through similar mechanisms.
Temporal Effects in Laboratory Settings
Safety data sheets suggest that it should be stored in a well-ventilated place and kept in a tightly closed container .
Metabolic Pathways
It is known to participate in Suzuki–Miyaura cross-coupling reactions , suggesting that it may interact with enzymes and cofactors involved in these reactions.
Propiedades
IUPAC Name |
5-chloropyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2/c7-5-1-2-6(3-8)9-4-5/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHODOKFSYPTKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397072 | |
| Record name | 5-Chloro-2-cyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89809-64-3 | |
| Record name | 5-Chloro-2-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89809-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-cyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-CHLORO-2-CYANOPYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







